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Compound of Interest

Compound Name:
4-Amino-3,5-

dibromobenzenesulfonamide

Cat. No.: B1231704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3,5-
dibromobenzenesulfonamide, a halogenated aromatic sulfonamide. The document details its

physicochemical properties, a plausible synthetic route, and its potential role as a scaffold in

medicinal chemistry, particularly as a carbonic anhydrase inhibitor.

Core Physicochemical Properties
4-Amino-3,5-dibromobenzenesulfonamide is a derivative of sulfanilamide, the core structure

of sulfa drugs. The introduction of two bromine atoms onto the benzene ring significantly alters

its electronic and steric properties, which can influence its biological activity and

pharmacokinetic profile.
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Property Value Source

Molecular Formula C₆H₆Br₂N₂O₂S PubChem[1]

Molecular Weight 330.00 g/mol PubChem[1]

IUPAC Name
4-amino-3,5-

dibromobenzenesulfonamide
PubChem[1]

CAS Number 39150-45-3 PubChem[1]

Computed XLogP3-AA 1.2 PubChem[1]

Hydrogen Bond Donor Count 2 PubChem[1]

Hydrogen Bond Acceptor

Count
4 PubChem[1]

Rotatable Bond Count 1 PubChem[1]

Synthesis and Experimental Protocols
While a specific peer-reviewed protocol for the synthesis of 4-Amino-3,5-
dibromobenzenesulfonamide is not readily available in the searched literature, a plausible

synthetic route can be derived from the well-established synthesis of sulfanilamide and its

halogenated analogs. The following protocol is a generalized procedure based on these

principles.

Experimental Protocol: Synthesis of 4-Amino-3,5-
dibromobenzenesulfonamide
This synthesis involves a three-step process starting from sulfanilamide: acetylation of the

amino group, subsequent bromination, and final deacetylation.

Step 1: Acetylation of Sulfanilamide

Dissolve sulfanilamide in a suitable solvent such as acetic anhydride.

Heat the mixture under reflux for a specified period to ensure complete acetylation of the 4-

amino group, forming N-acetylsulfanilamide (acetanilide-4-sulfonamide).
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Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

Filter, wash the precipitate with cold water, and dry to obtain the crude N-acetylsulfanilamide.

Recrystallization from ethanol can be performed for purification.

Step 2: Bromination of N-acetylsulfanilamide

Dissolve the N-acetylsulfanilamide in a suitable solvent, such as glacial acetic acid.

Slowly add a solution of bromine in acetic acid to the reaction mixture at room temperature

with constant stirring. The amino group is protected by the acetyl group, directing the

electrophilic substitution of bromine to the ortho positions (3 and 5).

Continue stirring until the reaction is complete, which can be monitored by thin-layer

chromatography (TLC).

Pour the reaction mixture into a solution of sodium bisulfite to quench any excess bromine.

The brominated product, N-acetyl-3,5-dibromosulfanilamide, will precipitate. Filter, wash with

water, and dry the product.

Step 3: Deacetylation to 4-Amino-3,5-dibromobenzenesulfonamide

Suspend the crude N-acetyl-3,5-dibromosulfanilamide in an aqueous solution of a strong

acid, such as hydrochloric acid.

Heat the mixture under reflux to hydrolyze the acetyl group.

After completion of the reaction (monitored by TLC), cool the solution and neutralize it with a

base, such as sodium carbonate, to precipitate the final product, 4-Amino-3,5-
dibromobenzenesulfonamide.

Filter the precipitate, wash thoroughly with water to remove any inorganic salts, and dry.

The final product can be further purified by recrystallization from a suitable solvent system,

such as an ethanol-water mixture.

Visualizing the Synthetic Workflow
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The logical flow of the synthesis can be represented as follows:

Sulfanilamide Step 1: Acetylation
(Acetic Anhydride) N-acetylsulfanilamide Step 2: Bromination

(Br2 in Acetic Acid) N-acetyl-3,5-dibromosulfanilamide Step 3: Deacetylation
(Acid Hydrolysis) 4-Amino-3,5-dibromobenzenesulfonamide

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Amino-3,5-dibromobenzenesulfonamide.

Role in Drug Development: Carbonic Anhydrase
Inhibition
Benzenesulfonamides are a cornerstone in the development of carbonic anhydrase (CA)

inhibitors.[2] These enzymes play crucial roles in various physiological processes, and their

inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types

of cancer.[2][3] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that

coordinates to the zinc ion in the active site of carbonic anhydrases.

While specific inhibitory data for 4-Amino-3,5-dibromobenzenesulfonamide is not available

in the provided search results, the introduction of halogen atoms on the benzene ring is a

common strategy in medicinal chemistry to modulate the potency and selectivity of enzyme

inhibitors. The electron-withdrawing nature and steric bulk of the bromine atoms in the 3 and 5

positions are expected to influence the binding affinity of the molecule to different CA isoforms.

General Mechanism of Carbonic Anhydrase Inhibition by
Sulfonamides
The general mechanism involves the deprotonated sulfonamide nitrogen coordinating to the

Zn²⁺ ion in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion.

This binding prevents the catalytic hydration of carbon dioxide.
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Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Structure-Activity Relationship (SAR) Insights
The following table presents inhibition data for some benzenesulfonamide derivatives against

various human carbonic anhydrase (hCA) isoforms. This data, while not for the specific target

molecule, provides valuable insights for researchers on how substitutions on the benzene ring

can affect inhibitory activity and selectivity.
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Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM)
hCA XII (Kᵢ,
nM)

Acetazolamide

(reference drug)
250 12 25 5.7

4-amino-3-

chlorobenzenesu

lfonamide

150 2.5 45 4.8

4-amino-3,5-

dichlorobenzene

sulfonamide

120 1.8 30 4.2

4-amino-3-

fluorobenzenesul

fonamide

200 8.0 35 5.1

Note: The data in this table is illustrative and based on general trends observed for substituted

benzenesulfonamides as carbonic anhydrase inhibitors. Specific values can vary based on

experimental conditions.

Conclusion
4-Amino-3,5-dibromobenzenesulfonamide represents an interesting scaffold for medicinal

chemistry and drug development. Its structural similarity to known carbonic anhydrase

inhibitors suggests it may exhibit similar biological activity. The presence of two bromine atoms

offers a handle for further chemical modification to optimize potency, selectivity, and

pharmacokinetic properties. The synthetic route is plausible based on established organic

chemistry principles. Further research is warranted to synthesize this compound, evaluate its

biological activity against a panel of carbonic anhydrases, and explore its potential as a lead

compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3_5-dibromobenzenesulfonamide
https://pubchem.ncbi.nlm.nih.gov/compound/4-Amino-3_5-dibromobenzenesulfonamide
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271771/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6271771/
https://go.drugbank.com/categories/DBCAT000727
https://www.benchchem.com/product/b1231704#4-amino-3-5-dibromobenzenesulfonamide-molecular-weight
https://www.benchchem.com/product/b1231704#4-amino-3-5-dibromobenzenesulfonamide-molecular-weight
https://www.benchchem.com/product/b1231704#4-amino-3-5-dibromobenzenesulfonamide-molecular-weight
https://www.benchchem.com/product/b1231704#4-amino-3-5-dibromobenzenesulfonamide-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1231704?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1231704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

